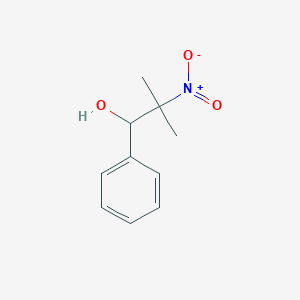
2-Methyl-2-nitro-1-phenyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-nitro-1-phenyl-1-propanol is an organic compound with the molecular formula C10H13NO3. It is characterized by the presence of a benzenemethanol core structure with an alpha-(1-methyl-1-nitroethyl) substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol typically involves the nitration of benzenemethanol derivatives. One common method includes the reaction of benzenemethanol with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures and careful handling due to the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-nitro-1-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzaldehydes or nitrobenzoic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3) as catalysts.
Major Products Formed
Oxidation: Nitrobenzaldehydes, nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
Pharmaceutical Industry
2-Methyl-2-nitro-1-phenyl-1-propanol serves as a precursor in the synthesis of various pharmaceutical compounds, particularly in the production of amphetamines, which are used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The transformation from nitro to amino compounds is crucial for the development of these drugs .
Chemical Intermediate
The compound is utilized as an important intermediate in the synthesis of fine chemicals and photoinitiators. For example, it is involved in the production of photoinitiator 1173, which is used in UV-curable coatings and inks .
Adhesion Agents
In industrial applications, particularly in tire manufacturing, this compound acts as an adhesion agent. Its properties enhance the bonding strength between rubber components .
Bactericide
The compound has been investigated for its potential use as a bactericide. Its ability to release formaldehyde under basic conditions makes it suitable for applications requiring antimicrobial properties .
Coatings and Inks
In the coatings industry, derivatives of this compound are used as additives to improve the performance characteristics of paints and inks, enhancing their durability and resistance to environmental factors .
Case Studies
Case Study 1: Pharmaceutical Applications
A study demonstrated that the reduction of 2-Methyl-2-nitropropan-1-ol leads to high yields of amino derivatives suitable for pharmaceutical formulations. The study highlighted its efficiency when using specific catalysts, resulting in a product purity exceeding 95% .
Case Study 2: Industrial Use as Adhesion Agent
Research conducted on the use of 2-Methyl-2-nitropropan-1-ol in tire manufacturing showed significant improvements in adhesion properties compared to traditional agents. The study reported enhanced performance metrics under various stress conditions, validating its industrial application .
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-nitro-1-phenyl-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions and form covalent bonds with biomolecules underlies its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, alpha-(1-methylethyl)-: Similar structure but lacks the nitro group.
Benzenemethanol, alpha-(1-aminoethyl)-: Contains an amino group instead of a nitro group.
Benzenemethanol, alpha-(1-methylaminoethyl)-: Features a methylamino group in place of the nitro group
Uniqueness
2-Methyl-2-nitro-1-phenyl-1-propanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
33687-74-0 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-methyl-2-nitro-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
Clave InChI |
HZYOZOFLFAXDFR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Key on ui other cas no. |
33687-74-0 |
Sinónimos |
α-(1-Methyl-1-nitroethyl)benzyl Alcohol; α-(1-Methyl-1-nitroethyl)benzenemethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















